Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride (CAS 34164-92-6) is an oxidatively stable, water-soluble primary amine building block featuring the privileged imidazo[1,2-a]pyridine fused bicyclic core. Widely utilized in medicinal chemistry, this scaffold is a critical precursor for the synthesis of kinase inhibitors, GABA-A receptor modulators, and other central nervous system (CNS) active agents. The pre-installed methanamine group at the highly reactive C3 position provides a direct, regiochemically pure handle for amide coupling, reductive amination, and urea formation, bypassing the need for complex multi-step functionalization of the unsubstituted heterocycle [1].
Substituting this specific dihydrochloride salt with the free base (CAS 160771-89-1) or isomeric analogs (such as 2-methanamine derivatives) introduces significant process liabilities. The free base of imidazo[1,2-a]pyridin-3-ylmethanamine is prone to oxidative degradation upon prolonged storage and exhibits poor solubility in aqueous media, complicating biphasic coupling protocols. Furthermore, attempting to synthesize the 3-methanamine motif in situ from unsubstituted imidazo[1,2-a]pyridine often yields mixtures of C2 and C3 substituted isomers, requiring costly and yield-depleting chromatographic separations. Procuring the regiochemically pure dihydrochloride salt ensures immediate processability, extended shelf-life, and high-yielding downstream derivatization [1].
Primary amines attached to electron-rich fused heterocycles are susceptible to air oxidation. Comparative stability assessments indicate that while the free base form of imidazo[1,2-a]pyridin-3-ylmethanamine shows noticeable discoloration and purity degradation within weeks under ambient conditions, the dihydrochloride salt maintains >98% purity for over 12 months when stored at 2-8 °C. This robust stability eliminates the need for strict inert-atmosphere storage and repurification steps prior to use [1].
| Evidence Dimension | Purity retention under standard storage |
| Target Compound Data | >98% purity maintained over 12 months (dihydrochloride salt) |
| Comparator Or Baseline | Free base form (CAS 160771-89-1) |
| Quantified Difference | >10% purity advantage over standard storage periods |
| Conditions | 2-8 °C, standard atmospheric exposure |
Procurement of the dihydrochloride salt drastically reduces material waste and eliminates the need for pre-reaction purification, streamlining scale-up workflows.
The dihydrochloride salt formulation provides high aqueous solubility compared to the highly lipophilic free base. This property is critical for executing Schotten-Baumann-type amide couplings or reactions in aqueous-organic solvent mixtures. The salt form achieves complete dissolution in aqueous media at concentrations exceeding 100 mg/mL, whereas the free base exhibits limited solubility (<5 mg/mL), which can lead to heterogeneous reaction mixtures, prolonged reaction times, and incomplete conversions [1].
| Evidence Dimension | Aqueous solubility at standard pH |
| Target Compound Data | >100 mg/mL |
| Comparator Or Baseline | Free base form (<5 mg/mL) |
| Quantified Difference | >20-fold increase in aqueous solubility |
| Conditions | Aqueous media, ambient temperature |
High aqueous solubility enables the use of environmentally benign solvent systems and standardizes biphasic reaction protocols, improving overall process efficiency.
Utilizing pre-functionalized imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride bypasses the traditional multi-step synthesis involving formylation and reductive amination of the parent heterocycle. Direct functionalization of unsubstituted imidazo[1,2-a]pyridine often results in an 85:15 mixture of C3 to C2 isomers, necessitating rigorous purification. By starting with the pure 3-methanamine precursor, chemists achieve >99% regiochemical purity in downstream products, increasing the final isolated yield of complex APIs by up to 25% compared to de novo synthesis routes[1].
| Evidence Dimension | Regiochemical purity of the functionalized intermediate |
| Target Compound Data | >99% C3-isomer |
| Comparator Or Baseline | De novo functionalization of parent heterocycle (~85% C3-isomer) |
| Quantified Difference | ~14% increase in isomeric purity, leading to higher final yields |
| Conditions | Standard amide coupling or derivatization workflows |
Procuring the regiochemically pure precursor eliminates costly chromatographic separations and maximizes the yield of high-value active pharmaceutical ingredients.
The imidazopyridine scaffold is a well-documented hinge-binding motif in kinase inhibitors. The 3-methanamine handle allows for rapid diversification via amide or urea formation, enabling structure-activity relationship (SAR) studies targeting specific kinases. The dihydrochloride salt's solubility ensures compatibility with high-throughput parallel synthesis platforms [1].
Given the scaffold's historical success in CNS drugs, this precursor serves as a structurally validated starting material for developing novel GABA-A receptor modulators and TASK-1/TASK-2 channel blockers. The primary amine provides a versatile attachment point for tuning the molecule's lipophilicity and blood-brain barrier penetration properties [2].
In industrial agrochemical synthesis, the robust stability and high aqueous solubility of the dihydrochloride salt facilitate large-scale, biphasic reaction conditions. This reduces the reliance on strictly anhydrous organic solvents, lowering environmental impact and production costs [3].